molecular formula C20H21N3O3S B2511063 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1903386-97-9

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2511063
CAS No.: 1903386-97-9
M. Wt: 383.47
InChI Key: LFSOLIDRPKEQBE-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound featuring a thienopyrimidine core, a phenyl ring, and a pyran-4-carboxamide moiety

Scientific Research Applications

Chemistry: The compound's diverse reactivity makes it a valuable intermediate in synthetic organic chemistry, useful for constructing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored as a potential therapeutic agent, especially for its possible anti-inflammatory and anticancer properties.

Industry: Potential use in material science, especially in the development of organic semiconductors and other functional materials.

Mechanism of Action

Thieno[2,3-d]pyrimidin-4-amines inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Future Directions

Thieno[2,3-d]pyrimidin-4-amines, including the compound , have potential application in the discovery of new anti-malarial drugs . They are also being explored for their potential in developing new anti-TB compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves a multi-step process. The thienopyrimidine core is often synthesized through cyclization reactions involving thiophene derivatives and nitrile compounds. Subsequent steps involve the attachment of the ethyl linker and the formation of the pyran-4-carboxamide ring. Reaction conditions may include the use of organic solvents such as dichloromethane, with temperature control and catalysts like palladium or copper.

Industrial Production Methods: While not widely produced on an industrial scale, potential methods would likely involve optimization of the laboratory synthetic routes for larger-scale production. Continuous flow chemistry and advanced purification techniques could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation at the thiophene sulfur or the pyrimidine nitrogen under mild oxidizing conditions.

  • Reduction: Reduction of the ketone group in the thienopyrimidine core can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can occur on the phenyl ring, particularly electrophilic aromatic substitution.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reactions are generally conducted under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfone derivatives.

  • Reduction Products: Alcohol derivatives from the ketone reduction.

  • Substitution Products: Substituted phenyl derivatives, depending on the substituent introduced.

Comparison with Similar Compounds

Compared to other thienopyrimidine and pyran derivatives, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of functional groups. Similar compounds include:

  • Thieno[3,2-d]pyrimidine derivatives without the pyran ring.

  • Pyran-4-carboxamide compounds with different heterocyclic cores.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-18-17-16(6-13-27-17)22-14-23(18)10-9-21-19(25)20(7-11-26-12-8-20)15-4-2-1-3-5-15/h1-6,13-14H,7-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSOLIDRPKEQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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